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molecular formula C4H6CaO5 B124760 Calcium succinate monohydrate CAS No. 159389-75-0

Calcium succinate monohydrate

Cat. No. B124760
M. Wt: 174.17 g/mol
InChI Key: QGRXCSKZKNYHEQ-UHFFFAOYSA-L
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Patent
US08034975B2

Procedure details

The influence of the quantity of ammonium carbonate in the salt substitution step was examined. To 80 g calcium succinate monohydrate (Junsei Kagaku Co., Ltd., guaranteed grade), 188 g water was added to form a slurry solution with a 20% by weight succinic acid concentration. To this solution, varying quantities of ammonium carbonate were added. After reacting for 2 hours with stirring, ammonium succinate solutions were obtained by centrifugation to remove precipitates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
188 g
Type
solvent
Reaction Step Two
Name
ammonium succinate

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[NH4+:5].[NH4+].O.[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][C:11]([O-:13])=[O:12].[Ca+2]>O>[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][C:11]([O-:13])=[O:12].[NH4+:5].[NH4+:5] |f:0.1.2,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]
Name
Quantity
188 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a slurry solution
CONCENTRATION
Type
CONCENTRATION
Details
with a 20% by weight succinic acid concentration
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
2 h
Name
ammonium succinate
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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